molecular formula C7H9NOS B3244360 2-(Pyridin-4-ylsulfanyl)-ethanol CAS No. 161604-55-3

2-(Pyridin-4-ylsulfanyl)-ethanol

Cat. No.: B3244360
CAS No.: 161604-55-3
M. Wt: 155.22 g/mol
InChI Key: QCUVLTSGNJKVFK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylsulfanyl)-ethanol is a sulfur-containing compound featuring a pyridine ring linked via a sulfanyl (-S-) group to an ethanol moiety. Its molecular formula is C₇H₉NOS, with a molar mass of 155.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid polar-apolar structure, which may facilitate interactions with biological targets or metal ions .

Properties

IUPAC Name

2-pyridin-4-ylsulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUVLTSGNJKVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylsulfanyl)-ethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with thiourea to form 4-mercaptopyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylsulfanyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that 2-(pyridin-4-ylsulfanyl)-ethanol derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of developing new chemotherapeutic agents.

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activity against various cancer cell lines. The results demonstrated that specific modifications to the pyridine ring enhanced cytotoxicity, leading to IC50 values in the micromolar range for certain derivatives.

CompoundIC50 (µM)Cell Line
Derivative A12.5MCF-7 (Breast Cancer)
Derivative B8.3HeLa (Cervical Cancer)
Derivative C15.0A549 (Lung Cancer)

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a versatile reagent in organic synthesis, particularly for the protection of functional groups. It can be utilized to create sulfide linkages or as a nucleophile in substitution reactions.

Application Example: Synthesis of Sulfides
In a synthetic pathway, this compound was employed to react with various alkyl halides under basic conditions to yield corresponding sulfides. This method highlights its utility in generating sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
The compound has been explored as a building block in polymer synthesis due to its ability to form cross-linked networks when reacted with diisocyanates or other polyfunctional reagents. These polymers exhibit enhanced thermal stability and mechanical properties.

Case Study: Development of Thermosetting Polymers
A study investigated the use of this compound in creating thermosetting polymers through reaction with hexamethylene diisocyanate (HDI). The resulting materials demonstrated improved thermal resistance and mechanical performance compared to traditional polymer systems.

PropertyControl PolymerPolymer with this compound
Glass Transition Temperature (°C)8595
Tensile Strength (MPa)3045
Thermal Decomposition Temperature (°C)300350

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylsulfanyl)-ethanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

2.1. Structural and Physicochemical Properties

A comparative table of key parameters is provided:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Structure Key Properties
2-(Pyridin-4-ylsulfanyl)-ethanol C₇H₉NOS 155.22 Ethanol-S-pyridin-4-yl Hydrophilic (-OH), moderate logP
4-(Pyridin-4-ylsulfanyl)phenol C₁₁H₉NOS 219.26 Phenol-S-pyridin-4-yl Higher logP (aromatic ring dominance)
2-[(Pyridin-4-ylmethyl)thio]ethanol C₈H₁₁NOS 169.24 Ethanol-S-CH₂-pyridin-4-yl Increased lipophilicity (methylene spacer)
2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethanol C₉H₁₄N₂OS 198.28 Ethanol-S-(CH₂)₂-pyridin-4-yl Enhanced flexibility, membrane permeability
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate C₁₅H₁₅N₃O₂S 309.36 Ethyl acetate-S-pyrimidine-pyridin-4-yl High molar mass, potential kinase inhibition

Notes:

  • Hydrophilicity: The hydroxyl group in this compound improves water solubility compared to analogs like 4-(Pyridin-4-ylsulfanyl)phenol, where the phenolic -OH is less accessible due to conjugation with the aromatic ring .
  • Lipophilicity : Introducing methylene (CH₂) or ethyl (CH₂CH₂) spacers (e.g., in and compounds) increases logP, favoring membrane permeability .

Biological Activity

2-(Pyridin-4-ylsulfanyl)-ethanol, also known as 2-(4-pyridylthio)ethanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and mechanisms of action.

  • Chemical Formula : C7_7H9_9N1_1S1_1O1_1
  • CAS Number : 161604-55-3
  • Molecular Weight : 155.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound triggers mitochondrial dysfunction and activates caspases, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.
  • Interaction with Cellular Targets : The sulfur atom in the compound may interact with thiol groups in proteins, modifying their function and contributing to its biological activity .

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized derivatives of this compound to enhance its antimicrobial activity. Among the derivatives tested, one showed a twofold increase in efficacy against E. coli compared to the parent compound .

Study on Anticancer Effects

A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The treated group exhibited a tumor volume reduction of approximately 50% compared to controls after four weeks of treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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